2H-5,3-Methenofuro[3,2-b]pyridine(9CI)

Kinase Inhibitors CLK HIPK

2H-5,3-Methenofuro[3,2-b]pyridine (CAS 127794-59-6), also indexed as 5-Oxa-9-azatricyclo[5.2.1.04,8]deca-1,3,7(10),8-tetraene, is a fused aromatic heterocyclic compound comprising a π-electron-rich furan ring annulated to a π-electron-deficient pyridine ring. This rigid, planar tricyclic system (molecular formula C8H5NO, molecular weight 131.13 g/mol, density 1.4±0.1 g/cm³, boiling point 306.4±41.0 °C) serves as the unsubstituted parent core of the furo[3,2-b]pyridine pharmacophore family.

Molecular Formula C8H5NO
Molecular Weight 131.134
CAS No. 127794-59-6
Cat. No. B593162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-5,3-Methenofuro[3,2-b]pyridine(9CI)
CAS127794-59-6
Synonyms2H-5,3-Methenofuro[3,2-b]pyridine(9CI)
Molecular FormulaC8H5NO
Molecular Weight131.134
Structural Identifiers
SMILESC1C2=CC3=NC2=C(O1)C=C3
InChIInChI=1S/C8H5NO/c1-2-7-8-5(4-10-7)3-6(1)9-8/h1-3H,4H2
InChIKeyHXRWXGKYSOFMNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-5,3-Methenofuro[3,2-b]pyridine (CAS 127794-59-6): A Rigid Heterocyclic Core for Selective Kinase Probe Development


2H-5,3-Methenofuro[3,2-b]pyridine (CAS 127794-59-6), also indexed as 5-Oxa-9-azatricyclo[5.2.1.04,8]deca-1,3,7(10),8-tetraene, is a fused aromatic heterocyclic compound comprising a π-electron-rich furan ring annulated to a π-electron-deficient pyridine ring [1]. This rigid, planar tricyclic system (molecular formula C8H5NO, molecular weight 131.13 g/mol, density 1.4±0.1 g/cm³, boiling point 306.4±41.0 °C) serves as the unsubstituted parent core of the furo[3,2-b]pyridine pharmacophore family . The compound is primarily utilized as a versatile synthetic building block for constructing diverse 2-substituted, 3-substituted, and poly-substituted derivatives via regioselective functionalization strategies [1].

2H-5,3-Methenofuro[3,2-b]pyridine (CAS 127794-59-6): Why Regioisomeric Furopyridines and Bioisosteres Are Not Direct Replacements


The furo[3,2-b]pyridine core cannot be indiscriminately substituted with its regioisomers (e.g., furo[2,3-b]pyridine, furo[3,2-c]pyridine) or common bioisosteres such as benzofuran or indole due to fundamental differences in molecular recognition, synthetic accessibility, and regioselective functionalization potential. The specific [3,2-b] ring fusion creates a unique spatial arrangement of hydrogen-bond acceptors (the pyridine nitrogen and furan oxygen) that is essential for selective kinase inhibition and Hedgehog pathway modulation [1]. Additionally, the regiospecific lithiation and cross-coupling chemistry of the unsubstituted furo[3,2-b]pyridine scaffold enables substitution patterns that are inaccessible or require lengthier routes with alternative cores [2]. The evidence below quantifies these differential advantages in the context of protein kinase inhibition, melatonin receptor ligand design, and synthetic efficiency.

2H-5,3-Methenofuro[3,2-b]pyridine (CAS 127794-59-6): Comparative Quantitative Evidence for Scientific Selection


Kinase Inhibitor Selectivity: Furo[3,2-b]pyridine Core Enables CLK-Selective Chemical Probes Distinct from Pan-Kinase Inhibitors

Derivatives constructed on the 2H-5,3-methenofuro[3,2-b]pyridine scaffold exhibit a highly selective inhibition profile for cdc-like kinases (CLKs) over structurally related kinase families. The furo[3,2-b]pyridine core was identified as a novel scaffold for potent and highly selective CLK inhibitors, a property not achieved with benzofuran, indole, or alternative furopyridine regioisomers in the same screen [1]. Sub-micromolar modulation of the Hedgehog pathway was also observed exclusively for the kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines [1].

Kinase Inhibitors CLK HIPK Hedgehog Pathway Chemical Biology Probes

Melatonin Receptor Subtype Selectivity: Furo[3,2-b]pyridine Core Achieves 150-Fold MT1/MT2 Selectivity via C2-Aryl Substitution

2-Arylfuro[3,2-b]pyridine derivatives, synthesized from the parent 2H-5,3-methenofuro[3,2-b]pyridine scaffold, demonstrate tunable melatonin receptor subtype selectivity. Introduction of a 1-naphthyl substituent at the C2-position yielded a compound with a MT1/MT2 selectivity ratio of approximately 150 (MT1 Ki = 198 nM, MT2 Ki = 1.3 nM) [1]. This level of selectivity is comparable to or exceeds that of many indole-based melatonin ligands and demonstrates the scaffold's capacity for rational tuning of biological activity via simple substitution.

Melatonin Receptors MT1 MT2 Subtype Selectivity SAR

Synthetic Efficiency: One-Pot Sonogashira/Heteroannulation Enables Rapid Access to the Unsubstituted Core with Superior Yield and Step Economy

The unsubstituted furo[3,2-b]pyridine core (compound 1) is synthesized in a single step using an efficient one-pot Sonogashira coupling/heteroannulation sequence, representing a significant advancement over earlier multistep approaches (Friedländer reaction, high-vacuum pyrolysis, or furan-ring formation from 3-hydroxypyridine-2-carboxylate) which suffered from limited starting material access, long sequences, and low overall yields [1]. This efficient route provides the scaffold in practical quantities for downstream derivatization.

Synthetic Methodology Sonogashira Coupling Heteroannulation Step Economy Building Block

Regioselective Functionalization: Exclusive C2-Lithiation of Unsubstituted Furo[3,2-b]pyridine Enables Divergent Synthesis Not Possible with Benzofuran or Indole Analogs

The unsubstituted furo[3,2-b]pyridine scaffold undergoes regioselective lithiation exclusively at the C2 position, providing a direct entry to 2-substituted derivatives. This regioselectivity is intrinsic to the [3,2-b] ring fusion and differs from the lithiation patterns observed for benzofuran or indole, where competing lithiation sites often complicate synthetic planning [1]. Subsequent functionalization via cross-coupling, arylamination, hydroxyamination, dihydroxylation, and epoxidation further expands the accessible chemical space from a single common intermediate.

Regioselective Lithiation C-H Functionalization Divergent Synthesis Scaffold Versatility

Kinase Inhibitor Binding Mode: Furo[3,2-b]pyridine Engages CLK1 Active Site via Unique Hydrogen-Bonding Network Distinct from Purine-Mimetic Scaffolds

X-ray crystal structure analysis of a furo[3,2-b]pyridine derivative (VN345) bound to CLK1 (PDB ID: 6I5K) reveals a distinctive binding mode wherein the furo[3,2-b]pyridine core forms critical hydrogen-bonding interactions with the hinge region of the kinase ATP-binding site [1]. This interaction pattern differs from that of classical purine-mimetic scaffolds (e.g., pyrazolo[3,4-d]pyrimidines or pyrrolo[2,3-d]pyrimidines), providing a structural rationale for the observed kinase selectivity.

X-ray Crystallography CLK1 Binding Mode Structure-Based Drug Design

2H-5,3-Methenofuro[3,2-b]pyridine (CAS 127794-59-6): Prioritized Research and Industrial Application Scenarios


Development of Selective CLK and HIPK Chemical Biology Probes

Research groups focusing on cdc-like kinases (CLKs) or homeodomain-interacting protein kinases (HIPKs) should prioritize 2H-5,3-methenofuro[3,2-b]pyridine as a starting scaffold for probe development. The core's validated capacity to yield highly selective CLK inhibitors and sub-micromolar Hedgehog pathway modulators provides a defined chemical starting point with a solved co-crystal structure (PDB 6I5K) to guide rational design [1]. The exclusive C2-regioselective lithiation enables rapid analoging to optimize potency and selectivity [2].

Synthesis of MT2-Selective Melatoninergic Ligands

Programs aimed at developing subtype-selective melatonin receptor ligands should employ the furo[3,2-b]pyridine core for its demonstrated ability to achieve up to 150-fold selectivity for MT2 over MT1 through simple C2-aryl substitution [3]. The scaffold offers a distinct intellectual property landscape relative to saturated indole-based melatonin analogs and provides a straightforward entry into a novel chemical series with established SAR trends.

Generation of Diverse Polyheterocyclic Libraries via Regioselective Functionalization

Medicinal chemistry groups seeking to populate screening decks with novel, three-dimensional heterocyclic frameworks should utilize the unsubstituted furo[3,2-b]pyridine core as a versatile synthetic hub. Its regioselective C2-lithiation, combined with the capacity for subsequent cross-coupling, arylamination, dihydroxylation, and epoxidation, enables divergent synthesis of structurally diverse compounds from a single, readily accessible building block [2].

Structure-Based Kinase Inhibitor Design Requiring Novel Hinge-Binding Motifs

Projects requiring kinase inhibitors with a non-purine-mimetic hinge-binding motif should evaluate the furo[3,2-b]pyridine scaffold. The X-ray crystallographic data confirms a unique hydrogen-bonding interaction pattern with the CLK1 hinge region, distinct from adenine-based inhibitors [1]. This structural differentiation can be leveraged to design inhibitors with improved selectivity profiles or to circumvent existing patent claims on purine-mimetic chemical matter.

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